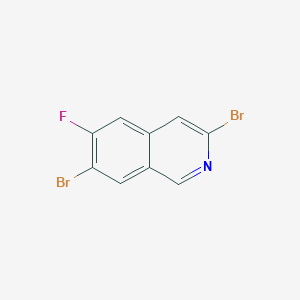

3,7-Dibromo-6-fluoroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,7-dibromo-6-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2FN/c10-7-1-6-4-13-9(11)3-5(6)2-8(7)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFKOIBAKUVFLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(N=CC2=CC(=C1F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,7 Dibromo 6 Fluoroisoquinoline

Retrosynthetic Analysis of 3,7-Dibromo-6-fluoroisoquinoline

Retrosynthetic analysis is a technique used to plan a synthesis by breaking down the target molecule into simpler, readily available starting materials. youtube.com

The most logical disconnection points in this compound are the carbon-halogen bonds at positions C3, C6, and C7. A key strategy is to introduce the halogen atoms in the final steps of the synthesis onto a pre-existing isoquinoline (B145761) structure. This relies on regioselective halogenation of a suitable isoquinoline precursor. Another major approach is to build the isoquinoline ring from precursors that already have the necessary halogen atoms. This often involves adapting classical isoquinoline synthesis methods for halogenated compounds.

A successful synthesis depends on the availability of starting materials. For this compound, crucial precursors include substituted benzaldehydes and benzylamines. For example, fluorinated and brominated benzaldehydes are important starting points for constructing the isoquinoline skeleton with the correct halogen pattern. The commercial availability of these precursors is a key factor in planning a large-scale synthesis.

Established Synthetic Routes to this compound

Several methods have been successfully used to prepare this compound. These can be classified as either modifying existing isoquinoline cores or constructing the ring from halogenated precursors.

One established method involves the selective removal of a halogen atom from a more highly halogenated precursor. For instance, 1,3,7-tribromo-6-fluoroisoquinoline (B13051457) can be used as a starting material. google.com The bromine atom at the C1 position is more reactive and can be selectively removed under specific reducing conditions, leaving the bromines at C3 and C7. google.comshahucollegelatur.org.in A mixture of 1,3,7-tribromo-6-fluoroisoquinoline, hydriodic acid, and red phosphorus is heated to produce this compound. google.com

Direct halogenation of an isoquinoline core is a common way to introduce bromine and fluorine atoms. organic-chemistry.org

Bromination: Introducing bromine atoms at specific positions requires careful control of the reaction conditions and the brominating agent. researchgate.net Electrophilic bromination, often using N-bromosuccinimide (NBS), is frequently used. The electronic properties of the isoquinoline ring direct the bromine to specific positions. A fluorine atom already at C6 influences where the bromine atoms will attach.

Fluorination: Adding a fluorine atom is often more difficult than bromination. Direct fluorination is too reactive and not selective. Therefore, methods like the Balz-Schiemann reaction or using reagents such as Selectfluor® are more common. These methods often require a directing group to achieve the desired regioselectivity. In many syntheses, the fluorine atom is part of one of the precursors before the isoquinoline ring is formed.

Classic methods for building the isoquinoline ring can be adapted to make halogenated derivatives. google.comresearchgate.netthieme-connect.com

Advanced and Emerging Synthetic Approaches for Halogenated Isoquinolines

The synthesis of halogenated isoquinolines, a critical structural motif in many biologically active compounds and functional materials, has been significantly advanced through modern synthetic methodologies. These approaches offer improved efficiency, selectivity, and functional group tolerance compared to classical methods.

Metal-Catalyzed Heterocyclization Reactions for Isoquinoline Formation

Metal-catalyzed heterocyclization reactions provide a powerful tool for the construction of the isoquinoline core with concomitant introduction of halogen atoms. These methods often proceed under mild conditions and allow for the assembly of complex isoquinoline structures from readily available starting materials.

One notable approach involves the electrophilic cyclization of iminoalkynes. The tert-butylimines of o-(1-alkynyl)benzaldehydes can be cyclized in the presence of electrophilic halogenating agents such as iodine (I₂), iodine monochloride (ICl), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS) to afford the corresponding 4-halo-substituted isoquinolines in good yields nih.govacs.org. This method is versatile, accommodating a range of substituents on the alkyne and the aromatic ring. Silver-catalyzed ring closure of the same iminoalkynes offers a complementary route to monosubstituted isoquinolines nih.govacs.org.

Transition metal complexes, particularly those of palladium, rhodium, and ruthenium, are frequently employed to catalyze the annulation of alkynes for the synthesis of isoquinolines and related heterocycles acs.org. For instance, rhodium-catalyzed [4+2] annulation of aromatic compounds with alkynes via cyclometalated intermediates is a well-established strategy acs.org.

Furthermore, a versatile synthesis of polysubstituted isoquinolines has been developed through the condensation of lithiated ortho-tolualdehyde tert-butylimines with nitriles, followed by electrophilic trapping at the C4 position. This method allows for the direct introduction of various electrophiles, including halogens, to furnish highly substituted isoquinolines. The resulting aminoisoquinolines can be readily converted into polyhalogenated isoquinolines, highlighting the synthetic utility of this approach thieme-connect.comnih.gov.

Palladium-Catalyzed Functionalization and Coupling Reactions in Isoquinoline Synthesis

Palladium catalysis has become a cornerstone in the synthesis and functionalization of isoquinolines, including their halogenated derivatives. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, enable the introduction of a wide array of substituents onto the isoquinoline scaffold.

A common strategy involves the palladium-catalyzed cyclization of o-alkynylbenzaldimines, which can be followed by a Heck reaction to introduce alkenyl groups at the 4-position of the isoquinoline ring. The presence of an ortho-methoxy group on the benzaldimine has been shown to promote the palladium-catalyzed cyclization and stabilize the resulting palladium(II) intermediate, leading to improved yields of the desired isoquinoline products researchgate.net. This methodology can be extended to include cross-coupling with aryl, allyl, benzyl, and alkynyl halides, providing access to a diverse range of 4-substituted isoquinolines researchgate.net.

Another powerful approach is the palladium-catalyzed α-arylation of esters and amides. Intramolecular α-arylation of β-amino esters or amide-enolates derived from aryl halides serves as an efficient method for constructing the tetrahydroisoquinoline and isoquinolinone cores, respectively mdpi.comnih.gov. These reactions typically proceed with high yields and can be a key step in the total synthesis of isoquinoline alkaloids nih.gov.

Furthermore, palladium-catalyzed C-H activation/annulation reactions have emerged as a regioselective method for the synthesis of isoquinolinones. For example, the reaction of N-methoxy benzamides with 2,3-allenoic acid esters, catalyzed by a palladium complex, affords 3,4-substituted hydroisoquinolinones in good yields mdpi.com. However, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring can reduce the reactivity of the substrates mdpi.com.

The table below summarizes some key palladium-catalyzed reactions for the synthesis of functionalized isoquinolines.

| Reaction Type | Starting Materials | Catalyst System | Product | Ref. |

| Cyclization/Heck Reaction | o-Alkynylbenzaldimines, Alkenes | Pd(II) | 4-(1-Alkenyl)-3-arylisoquinolines | researchgate.net |

| Intramolecular α-Arylation | β-Amino esters with an aryl iodide moiety | Pd(PPh₃)₄ | Tetrahydroisoquinoline ring | mdpi.com |

| C-H Activation/Annulation | N-Methoxybenzamides, 2,3-Allenoic acid esters | Pd(CH₃CN)₂Cl₂ | 3,4-Dihydroisoquinolin-1(2H)-ones | mdpi.com |

| Sequential Coupling-Imination-Annulation | ortho-Bromoarylaldehydes, Terminal alkynes, Ammonium (B1175870) acetate (B1210297) | Pd(OAc)₂, PPh₃ | Substituted isoquinolines | organic-chemistry.orgnih.gov |

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave irradiation has been widely adopted in organic synthesis to enhance reaction rates, improve yields, and reduce side reactions. The synthesis of halogenated isoquinolines has significantly benefited from this technology, enabling rapid and efficient construction of these important heterocyclic frameworks.

A notable application is the microwave-assisted, palladium-catalyzed one-pot synthesis of isoquinolines from 2-bromoarylaldehydes, terminal acetylenes, and ammonium acetate. This sequential coupling, imination, and annulation reaction proceeds in good yields and accommodates a variety of substituents organic-chemistry.orgnih.gov. The use of microwave heating dramatically reduces the reaction time compared to conventional heating methods.

Another efficient one-pot microwave-assisted method involves the potassium fluoride-mediated synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles. This approach allows for the preparation of structurally diverse 3-fluoroisoquinolines with a fluoroalkyl group at the 1-position and a halogen at the 4-position rsc.org. The resulting halogenated isoquinolines can be further functionalized through nucleophilic aromatic substitution and cross-coupling reactions rsc.org.

Microwave-assisted protocols have also been developed for the synthesis of various quinoline, isoquinoline, quinoxaline, and quinazoline (B50416) derivatives, demonstrating the broad applicability of this technology in heterocyclic chemistry dntb.gov.ua.

One-Pot and Multicomponent Reactions for Halogenated Isoquinoline Derivatives

One-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. These approaches are highly atom- and step-economical, making them particularly attractive for the synthesis of libraries of compounds for drug discovery and materials science.

A cost-effective and practical one-pot method for the direct halogenation of isoquinolines at the C4 position has been developed. This sequence involves a Boc₂O-mediated dearomatization, followed by electrophilic halogenation (with reagents like NBS, TCCA, or NIS), and subsequent acid-promoted rearomatization. This metal-free procedure exhibits high C4 site-selectivity and good functional group tolerance acs.orgacs.org. The resulting 4-haloisoquinolines are versatile intermediates for further derivatization via cross-coupling reactions acs.orgacs.org.

Another example is the one-pot tandem cyclization/[3+2] cycloaddition reaction of N'-(2-alkynylbenzylidene)hydrazides with ethyl 4,4,4-trifluorobut-2-ynoate, which can be mediated by electrophiles like iodine or iodine monochloride. This method provides access to highly functionalized and iodinated pyrazolo[5,1-a]isoquinolines in moderate to excellent yields beilstein-journals.org.

Furthermore, a palladium-catalyzed microwave-assisted one-pot reaction has been developed for the synthesis of various substituted isoquinolines, furopyridines, and thienopyridines from ortho-bromoarylaldehydes, terminal acetylenes, and ammonium acetate acs.orgorganic-chemistry.orgnih.gov.

Strategies Utilizing Isoquinolin-1(2H)-ones as Synthetic Scaffolds

Isoquinolin-1(2H)-ones are valuable synthetic intermediates that can be readily functionalized to produce a wide range of substituted isoquinolines, including halogenated derivatives.

A simple and efficient copper-catalyzed one-pot method for the synthesis of 3,4-disubstituted isoquinolin-1(2H)-one derivatives involves the cascade reaction of substituted 2-halobenzamides with β-keto esters under mild conditions nih.gov. This approach offers economic and practical advantages for the construction of the isoquinolinone core.

Palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenes provides another route to substituted 3,4-dihydroisoquinolin-1(2H)-ones mdpi.com. The reactivity of this transformation can be influenced by the electronic nature of the substituents on the benzamide (B126) ring mdpi.com.

Once formed, the isoquinolin-1(2H)-one scaffold can be further modified. For example, they can be converted to the corresponding 1-chloroisoquinolines by treatment with reagents like phosphoryl chloride, which can then undergo various palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 1-position clockss.org.

Reaction Mechanisms and Transformational Reactivity of 3,7 Dibromo 6 Fluoroisoquinoline

Electrophilic Aromatic Substitution Patterns on 3,7-Dibromo-6-fluoroisoquinoline

The isoquinoline (B145761) nucleus is inherently electron-deficient, a characteristic that generally disfavors electrophilic aromatic substitution. The presence of three electron-withdrawing halogen atoms further deactivates the ring system towards electrophiles. Consequently, electrophilic aromatic substitution reactions on this compound are challenging and often require harsh reaction conditions. When such reactions do occur, the directing effects of the substituents and the heterocyclic nitrogen atom guide the position of substitution. The pyridine (B92270) ring is significantly more deactivated than the benzene (B151609) ring. Within the benzene ring, the positions are activated or deactivated by the cumulative effects of the halogens.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Brominated and Fluorinated Positions

Nucleophilic aromatic substitution (SNAr) offers a powerful method for functionalizing this compound. The electron-deficient nature of the isoquinoline ring system facilitates these reactions, particularly at positions activated by the ring nitrogen and the halogen substituents.

In a notable example, the treatment of this compound with ammonia (B1221849) in 1,4-dioxane (B91453) at elevated temperature and pressure leads to the selective displacement of the fluorine atom. google.com This chemoselectivity highlights the greater lability of the C-F bond over the C-Br bonds in this specific SNAr reaction, likely due to the activating effect of the para-positioned nitrogen atom and the superior ability of fluorine to stabilize the intermediate Meisenheimer complex through its high electronegativity. The bromine atoms at positions 3 and 7 are less activated towards nucleophilic attack.

Table 1: Nucleophilic Aromatic Substitution on this compound

| Reactant | Nucleophile | Product |

| This compound | Ammonia (NH₃) | 3,7-Dibromo-6-aminoisoquinoline |

Cross-Coupling Chemistry of the Bromine Substituents

The bromine atoms at the C3 and C7 positions of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions. These transformations are pivotal for introducing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the arylation and heteroarylation of halo-substituted aromatic and heteroaromatic compounds. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided search results, the general principles of this reaction are well-established. Typically, the reaction would involve the palladium-catalyzed coupling of the dibromo compound with an aryl or heteroaryl boronic acid or boronate ester in the presence of a base. The differential reactivity of the C3 and C7 bromine atoms could potentially allow for selective or sequential couplings under carefully controlled conditions.

The Heck and Sonogashira reactions provide pathways for the alkenylation and alkynylation of the this compound core, respectively. Similar to the Suzuki-Miyaura coupling, these palladium-catalyzed reactions would proceed at the brominated positions. The Heck reaction would involve coupling with an alkene, while the Sonogashira reaction would utilize a terminal alkyne, often with copper(I) as a co-catalyst. These reactions would significantly expand the molecular complexity and structural diversity of compounds derived from this compound.

The introduction of a trifluoromethyl (CF₃) group can profoundly alter the physicochemical and biological properties of a molecule. Palladium-catalyzed trifluoromethylation has emerged as a key strategy for this purpose. The bromine atoms of this compound are suitable sites for such transformations, reacting with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃) or other related reagents, in the presence of a palladium catalyst. This reaction would yield trifluoromethylated isoquinoline derivatives, which are of significant interest in medicinal chemistry.

Reactivity and Selectivity in Functional Group Interconversions on this compound

Beyond substitution and cross-coupling reactions, the functional groups of this compound can undergo various interconversions. For instance, the nitrogen atom of the isoquinoline ring can be quaternized or oxidized to an N-oxide. The latter can influence the reactivity of the ring system in subsequent reactions. The halogen atoms themselves can be subjected to metal-halogen exchange, typically with organolithium reagents, to generate lithiated species that can then be trapped with various electrophiles. This approach offers an alternative route to functionalization, complementing the cross-coupling methodologies.

Radical Pathways and Dehalogenation Reactions

The presence of multiple halogen substituents on the this compound core presents opportunities for selective functionalization through radical pathways, particularly dehalogenation reactions. The differing bond dissociation energies of the carbon-halogen bonds (C-Br vs. C-F) are the primary determinant of the molecule's reactivity under radical conditions. Generally, the C-Br bond is significantly weaker and thus more susceptible to homolytic cleavage than the robust C-F bond. libretexts.orgfiveable.me This inherent difference in reactivity allows for selective de-bromination while preserving the fluorine substituent, a valuable feature in the synthesis of fluorinated isoquinoline derivatives.

Radical dehalogenation reactions typically proceed via a chain mechanism involving the formation of an aryl radical intermediate. This intermediate is then quenched by a hydrogen atom donor to yield the dehalogenated product. Several methods have been developed for the generation of aryl radicals from aryl halides, including the use of organotin hydrides, silanes, or, more recently, photoredox catalysis.

Classical methods often employ organotin hydrides, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). organic-chemistry.org The tin radical abstracts a bromine atom from the isoquinoline ring to form an isoquinolyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to complete the catalytic cycle. Given the two bromine atoms at positions 3 and 7, controlling the stoichiometry of the hydride reagent can potentially lead to selective mono-debromination or complete di-debromination.

More contemporary approaches utilize photoredox catalysis, which offers milder reaction conditions and avoids the use of toxic tin reagents. rsc.orgnih.govnih.gov In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can reduce the aryl bromide to a radical anion, which then fragments to release a bromide ion and the corresponding aryl radical. beilstein-journals.orgresearchgate.net This radical can then be trapped by a hydrogen atom donor to afford the dehalogenated isoquinoline. The choice of photocatalyst and hydrogen atom source can be tuned to control the selectivity of the dehalogenation process.

Catalytic hydrogenation is another effective method for dehalogenation. acsgcipr.orgorganic-chemistry.org Using catalysts such as palladium on carbon (Pd/C) and a hydrogen source, aryl bromides can be selectively reduced in the presence of aryl fluorides. organic-chemistry.orgorganic-chemistry.org The reaction conditions can often be controlled to favor mono- or di-debromination.

The expected products from the radical dehalogenation of this compound would be 7-bromo-6-fluoroisoquinoline, 3-bromo-6-fluoroisoquinoline, and 6-fluoroisoquinoline (B87247), depending on the reaction conditions and the regioselectivity of the initial dehalogenation step. The relative stability of the potential radical intermediates at C-3 and C-7 would influence the product distribution in mono-debromination reactions.

The following table summarizes potential radical dehalogenation reactions for this compound based on established methods for analogous polyhalogenated aromatic compounds.

| Reaction Type | Reagents and Conditions | Major Product(s) | Plausible Minor Product(s) |

| Organotin-mediated Dehalogenation | 1.1 equiv. Bu₃SnH, cat. AIBN, Toluene, 80 °C | 7-Bromo-6-fluoroisoquinoline and 3-Bromo-6-fluoroisoquinoline | 6-Fluoroisoquinoline |

| Organotin-mediated Dehalogenation | 2.2 equiv. Bu₃SnH, cat. AIBN, Toluene, 80 °C | 6-Fluoroisoquinoline | 7-Bromo-6-fluoroisoquinoline and 3-Bromo-6-fluoroisoquinoline |

| Photoredox-catalyzed Dehalogenation | fac-Ir(ppy)₃, Hantzsch ester, Et₃N, DMF, blue LED | 7-Bromo-6-fluoroisoquinoline and 3-Bromo-6-fluoroisoquinoline | 6-Fluoroisoquinoline |

| Catalytic Hydrogenation | H₂, 10% Pd/C, EtOH, rt | 6-Fluoroisoquinoline | 7-Bromo-6-fluoroisoquinoline and 3-Bromo-6-fluoroisoquinoline |

Derivatization and Advanced Functionalization Strategies for 3,7 Dibromo 6 Fluoroisoquinoline Scaffolds

Exploiting Bromine Atoms as Versatile Handles for Diversification

The bromine atoms at the C3 and C7 positions of the isoquinoline (B145761) ring are prime sites for modification, serving as versatile handles for diversification through transition-metal-catalyzed cross-coupling reactions. The inherent differences in the electronic environment of the C3 and C7 positions allow for potential regioselective functionalization. researchgate.netacs.org The reactivity of halogenated heterocycles in such reactions is governed by a combination of electronic and steric factors. researchgate.net In the isoquinoline system, the C3 position is electronically distinct from the positions on the benzo-fused ring, such as C7.

This differential reactivity enables sequential or selective reactions, where one bromine atom can be targeted for substitution while the other remains intact for a subsequent transformation. nih.gov For instance, palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be employed to forge new carbon-carbon and carbon-nitrogen bonds at these positions. researchgate.net The choice of catalyst, ligands, base, and reaction conditions can be fine-tuned to control the selectivity and efficiency of these transformations, providing a powerful toolkit for elaborating the 3,7-dibromo-6-fluoroisoquinoline scaffold into a library of more complex derivatives. acs.org

Introduction of Carbon-Based Moieties (e.g., Alkyl, Aryl, Heteroaryl)

Palladium-catalyzed cross-coupling reactions are paramount for installing carbon-based substituents onto the isoquinoline core. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a particularly effective method for creating C-C bonds. libretexts.orgharvard.edu This reaction is widely used for its functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives. organic-chemistry.orguwindsor.ca

By applying Suzuki-Miyaura conditions, aryl, heteroaryl, or alkyl groups can be introduced at the C3 and/or C7 positions of this compound. The reaction typically involves a palladium(0) catalyst, which is generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. organic-chemistry.orgrsc.org A base is required to activate the organoboron species for transmetalation to the palladium center. harvard.eduorganic-chemistry.org Through careful optimization of reaction conditions, selective mono-arylation or di-arylation can be achieved.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Phenyl-7-bromo-6-fluoroisoquinoline |

| 2 | This compound | Pyridin-3-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 3-(Pyridin-3-yl)-7-bromo-6-fluoroisoquinoline |

| 3 | 3-Bromo-7-aryl-6-fluoroisoquinoline | Alkylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 3-Alkyl-7-aryl-6-fluoroisoquinoline |

Note: This table represents generalized conditions based on established protocols for Suzuki-Miyaura reactions on related heterocyclic systems. Specific yields and regioselectivity would require experimental determination.

Amidation and Amination Reactions to Form Nitrogen-Containing Derivatives

The formation of carbon-nitrogen bonds is another critical transformation for diversifying the this compound scaffold. The Buchwald-Hartwig amination is the premier method for this purpose, enabling the coupling of aryl halides with a wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and high efficiency. wikipedia.org

Selective amination at either the C3 or C7 position can be accomplished by controlling the reaction parameters. nih.gov The choice of phosphine ligand is crucial in determining the catalytic activity and selectivity. organic-chemistry.org Sterically hindered biaryl phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.org The use of a strong, non-nucleophilic base, such as sodium tert-butoxide, is typical. scienceopen.com This methodology allows for the introduction of various amino groups, which can serve as key pharmacophores or as points for further functionalization.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Product |

| 1 | This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 3-(Morpholin-4-yl)-7-bromo-6-fluoroisoquinoline |

| 2 | This compound | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 3-(Phenylamino)-7-bromo-6-fluoroisoquinoline |

| 3 | 3-Bromo-7-amino-6-fluoroisoquinoline | Benzamide (B126) | Pd(OAc)₂ / Xantphos | K₃PO₄ | Dioxane | N-(7-amino-6-fluoro-isoquinolin-3-yl)benzamide |

Note: This table illustrates generalized conditions based on established protocols for Buchwald-Hartwig amination on analogous halo-heterocycles. Specific outcomes would need to be confirmed experimentally.

Regioselective Transformations at the Fluorine Position

While the bromine atoms are typically targeted with palladium catalysis, the fluorine atom at C6 offers an alternative site for functionalization, primarily through nucleophilic aromatic substitution (SₙAr). The electron-deficient nature of the isoquinoline ring system activates the C-F bond towards attack by strong nucleophiles.

For instance, the fluorine atom can be displaced by alkoxides to form the corresponding ether derivatives. google.com This reaction involves the treatment of the 6-fluoroisoquinoline (B87247) with a sodium or potassium alkoxide in the corresponding alcohol solvent. google.com Heating may be required to drive the reaction to completion. Similarly, other strong nucleophiles, such as thiolates or amines, could potentially displace the fluoride (B91410) under appropriate conditions, although this often requires more forcing conditions compared to the displacement of chlorine or bromine. The regioselectivity is ensured as the SₙAr reaction specifically targets the activated C-F bond, leaving the C-Br bonds available for subsequent cross-coupling reactions.

Synthesis of Complex Polyhalogenated and Fused Isoquinoline Architectures

The this compound scaffold serves as an excellent starting point for the synthesis of more elaborate molecular frameworks, including complex polyhalogenated systems and fused isoquinoline architectures. Further halogenation can be achieved at other positions on the ring, such as C4, through dearomatization-halogenation sequences to introduce chlorine, bromine, or iodine. acs.org

Moreover, the existing halogens can be used to build fused ring systems. A derivative of this compound, for example, could undergo a Sonogashira coupling at one of the bromine positions to introduce an alkyne. This alkyne can then participate in an intramolecular cyclization or annulation reaction to construct a new ring fused to the isoquinoline core. rsc.org Gold-catalyzed tandem reactions, for example, have been developed to access fused isoquinolines from appropriately substituted precursors. rsc.org By combining selective cross-coupling reactions with subsequent cyclization strategies, a diverse range of complex, rigid, and polycyclic aromatic systems can be constructed from the fundamental this compound building block. nih.gov

Computational and Theoretical Studies on 3,7 Dibromo 6 Fluoroisoquinoline

Quantum Chemical Methodologies for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to modern chemistry, allowing for the calculation of molecular properties from first principles. mdpi.com These approaches solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and energy. nih.gov For a substituted heterocycle like 3,7-Dibromo-6-fluoroisoquinoline, these methodologies can predict its geometry, stability, and electronic characteristics, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods calculate the total energy of a system based on its electron density, making them highly efficient for studying medium to large-sized molecules. nih.gov Functionals such as B3LYP are commonly used to predict a wide range of molecular properties. beilstein-journals.orgresearchgate.net

| Calculated Property | Significance for this compound | Typical DFT Functional |

|---|---|---|

| Optimized Geometry | Provides precise bond lengths (e.g., C-Br, C-F, C-N) and angles, revealing steric and electronic effects. | B3LYP/6-31G* |

| HOMO/LUMO Energies | The Highest Occupied and Lowest Unoccupied Molecular Orbital energies indicate the molecule's ability to donate or accept electrons, defining its frontier orbital reactivity. | B3LYP, M06-2X |

| Electrostatic Potential (ESP) Map | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. | B3LYP, PBE0 |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar solvents and other molecules. | B3LYP, ωB97X-D |

| Vibrational Frequencies | Predicts the infrared (IR) spectrum, allowing for comparison with experimental data to confirm the structure. | B3LYP/6-311+G** |

Ab initio (from the beginning) methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. nih.gov Methods like Møller–Plesset perturbation theory (MP2) and Coupled-Cluster (e.g., CCSD(T)) offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. nih.govcecam.org

These high-level calculations are particularly valuable for determining the thermodynamic stability of this compound. For instance, ab initio methods can be used to compute the heat of formation and Gibbs free energy with high precision. They are also the gold standard for calculating reaction energetics, providing accurate energy profiles for chemical transformations. rsc.org This allows for a reliable assessment of whether a potential reaction is thermodynamically favorable and can help in understanding the relative stability of isomers or potential decomposition products. The decomposition of related azido-methanes, for example, has been studied using ab initio methods to reveal reaction mechanisms and stability trends. rsc.org

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions. For a multi-functionalized molecule like this compound, understanding reaction mechanisms is key to controlling reaction outcomes, such as in selective cross-coupling or substitution reactions.

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state (TS). beilstein-journals.org Identifying the structure and energy of the transition state is crucial for determining the reaction's activation energy, which governs its rate. Computational methods can locate these transient structures on the potential energy surface.

For this compound, transition state analysis could be applied to various reactions. For example, in a palladium-catalyzed C-H activation, calculations can identify the transition state for the concerted metalation-deprotonation (CMD) step, which is often rate-determining. beilstein-journals.org By mapping the entire reaction pathway—including reactants, intermediates, transition states, and products—a complete energy profile can be constructed. This profile provides a step-by-step view of the reaction, revealing energy barriers and the stability of intermediates, which is essential for optimizing reaction conditions.

Regioselectivity and chemoselectivity are critical concerns in the synthesis of complex molecules. This compound presents multiple potential reaction sites: the C-3 and C-7 bromine atoms, and various C-H bonds on the aromatic ring. Computational models can predict which site is most likely to react under specific conditions. rsc.org

This prediction is typically achieved by calculating and comparing the activation energies for reactions at each possible site. beilstein-journals.org The pathway with the lowest activation barrier is kinetically favored and will correspond to the major product. For example, in a Suzuki or Buchwald-Hartwig cross-coupling reaction, DFT calculations can determine whether the C-3 or C-7 bromine is more reactive. The prediction would consider both electronic effects (the influence of the fluorine and nitrogen atoms on the C-Br bonds) and steric factors. Such predictive power can significantly reduce the experimental effort required to find optimal conditions for selective functionalization. nih.govchemrxiv.org

| Potential Reaction Site | Type of Reaction | Factors Influencing Selectivity | Computational Approach |

|---|---|---|---|

| C3-Br | Palladium-catalyzed cross-coupling | Electronic activation from adjacent nitrogen; potential steric hindrance. | Calculate and compare activation energies for oxidative addition at C3-Br vs. C7-Br. |

| C7-Br | Palladium-catalyzed cross-coupling | Electronic influence from adjacent fluorine atom. | Calculate and compare activation energies for oxidative addition at C3-Br vs. C7-Br. |

| C5-H | Directed C-H activation/functionalization | Electronic density at C5; accessibility to catalyst. | Model the transition state for C-H metalation at various positions to find the lowest energy barrier. |

| C8-H | Directed C-H activation/functionalization | Steric hindrance from peri-position to nitrogen; electronic effects. | Model the transition state for C-H metalation at various positions to find the lowest energy barrier. |

Conformational Landscape and Molecular Dynamics Simulations

While this compound is a relatively rigid aromatic system, it still possesses vibrational and rotational degrees of freedom. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior in condensed phases. nih.gov

MD simulations can be used to study the behavior of this compound in solution. By simulating the molecule surrounded by solvent molecules (e.g., water or an organic solvent), one can analyze the solvation shell structure, hydrogen bonding interactions (if applicable), and the molecule's diffusional properties. These simulations are governed by a force field, which defines the potential energy of the system. nih.gov While the conformational landscape of the isolated molecule is simple due to its rigidity, MD simulations reveal how its preferred orientation and dynamics are influenced by its environment. Such simulations are critical for understanding properties related to drug delivery, material science, and reaction dynamics in solution. researchgate.net

Theoretical Prediction of Spectroscopic Signatures of this compound

In the absence of extensive experimental data, computational chemistry provides a powerful toolkit for predicting the spectroscopic characteristics of novel molecules like this compound. Theoretical methods, particularly those based on density functional theory (DFT), can offer valuable insights into the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound. asianpubs.orgchemijournal.com These predictions are instrumental for identifying and characterizing the molecule in a laboratory setting.

The primary approach for these theoretical predictions involves optimizing the molecular geometry of this compound and then calculating its electronic structure and vibrational frequencies. asianpubs.org By employing various functionals and basis sets within the DFT framework, it is possible to simulate the spectroscopic signatures with a reasonable degree of accuracy. researchgate.netd-nb.info

The proton NMR (¹H NMR) spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic protons. The chemical shifts of these protons are influenced by the electronegativity of the halogen substituents and the aromatic ring currents of the isoquinoline (B145761) core. Protons on an aromatic ring typically resonate in the range of 6.5-8.0 ppm. libretexts.org The electron-withdrawing effects of the bromine and fluorine atoms are anticipated to deshield the adjacent protons, shifting their signals downfield.

The predicted ¹H NMR chemical shifts are presented in the table below. These values are hypothetical and based on the analysis of similar halogenated isoquinoline structures. The exact chemical shifts can be influenced by the solvent used for analysis. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 8.5 - 8.8 | Singlet | - |

| H-4 | 7.8 - 8.1 | Doublet | 8.0 - 9.0 |

| H-5 | 7.9 - 8.2 | Doublet | 8.0 - 9.0 |

| H-8 | 8.2 - 8.5 | Singlet | - |

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. The carbon atoms in the aromatic rings of isoquinolines typically appear in the 120-150 ppm region. libretexts.org The carbons directly bonded to the electronegative bromine and fluorine atoms will experience significant shifts. The carbon attached to the fluorine will exhibit a large C-F coupling constant. DFT calculations are particularly useful in predicting these chemical shifts and coupling constants. acs.orgacs.org

A hypothetical ¹³C NMR data table for this compound is provided below.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 148 - 152 |

| C-3 | 120 - 124 |

| C-4 | 135 - 139 |

| C-4a | 128 - 132 |

| C-5 | 125 - 129 |

| C-6 | 155 - 160 (d, ¹JCF ≈ 250 Hz) |

| C-7 | 115 - 119 |

| C-8 | 130 - 134 |

| C-8a | 145 - 149 |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electronic environment created by the isoquinoline ring and the adjacent bromine atom. Computational methods, such as GIAO-NMR calculations, have proven effective in predicting ¹⁹F NMR chemical shifts for fluoroaromatic compounds. worktribe.com

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-6 | -110 to -125 | Singlet |

The infrared (IR) spectrum of this compound is predicted to show characteristic absorption bands corresponding to the vibrational modes of its functional groups. nih.gov The C-Br and C-F stretching vibrations are expected in the fingerprint region of the spectrum. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.net The C=N stretching vibration of the isoquinoline ring will also be a prominent feature. Anharmonic theoretical simulations can provide a more accurate prediction of IR spectra compared to simple harmonic approximations. researchgate.net

The following table outlines the predicted key IR absorption bands.

Table 4: Predicted Key Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| C=N Stretch | 1620 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1100 - 1250 |

| C-Br Stretch | 500 - 650 |

Advanced Spectroscopic and Analytical Characterization Techniques for 3,7 Dibromo 6 Fluoroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3,7-Dibromo-6-fluoroisoquinoline. By analyzing the magnetic properties of its atomic nuclei, detailed information about the proton, carbon, and fluorine environments can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms within the molecule. For isoquinoline (B145761) and its derivatives, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing effects of the nitrogen atom and the substituents on the rings. In this compound, the protons on the heterocyclic and benzene (B151609) rings will exhibit distinct signals. For example, in related brominated isoquinolines, protons on the isoquinoline core typically appear in the aromatic region of the spectrum, with their exact chemical shifts and coupling constants (J) being dependent on their position relative to the nitrogen and halogen substituents. acs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone

¹³C NMR spectroscopy is employed to map the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their bonding environment. The presence of electronegative bromine and fluorine atoms, as well as the nitrogen atom in the isoquinoline ring, will cause significant downfield shifts for the directly attached and nearby carbon atoms. For instance, in various bromo- and chloro-substituted isoquinolines, the carbon atoms of the heterocyclic ring and the substituted benzene ring show distinct resonances. acs.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other in the molecular structure. sdsu.eduemerypharma.com

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached, providing direct C-H connectivity information. epfl.chyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). epfl.chyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, with a molecular formula of C₉H₄Br₂FN, the expected molecular weight is approximately 304.94 g/mol . bldpharm.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental formula. acs.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate the compound from a mixture before it is introduced into the mass spectrometer. nih.gov The fragmentation pattern observed in the mass spectrum, resulting from the cleavage of the molecule into smaller, charged fragments, can provide valuable structural information, confirming the arrangement of the bromine and fluorine atoms on the isoquinoline core.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings, C=C and C=N stretching vibrations of the isoquinoline core, and the C-Br and C-F stretching vibrations. For instance, spectral data for related bromo-tetrahydroquinolines show characteristic bands for -NH, C-H, and other functional groups. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to identify the vibrations of the carbon skeleton and the C-Br bonds. In some applications, Raman spectroscopy can be used to monitor reactions in situ.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and the nature of intermolecular interactions within the crystal lattice. For a compound like this compound, single-crystal X-ray diffraction analysis would yield a wealth of structural information, solidifying its chemical identity.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, a detailed electron density map of the molecule can be constructed. This map is then used to determine the precise location of each atom in the crystal, revealing critical structural parameters.

While a specific crystallographic study for this compound is not publicly available, the analysis of related substituted isoquinolines provides insight into the expected structural features. researchgate.netresearchgate.net The fluorine atom at the 6-position and the bromine atoms at the 3- and 7-positions would significantly influence the electronic distribution and steric profile of the isoquinoline core. X-ray analysis would precisely define the bond lengths and angles within the fused ring system and the carbon-halogen bonds.

Furthermore, the solid-state packing of the molecules is dictated by non-covalent interactions. In the case of this compound, halogen bonding (Br···Br, Br···N, or Br···F) and π-π stacking interactions between the aromatic isoquinoline rings are anticipated to play a crucial role in the crystal packing. chemrxiv.orgnih.gov The study of these interactions is vital for understanding the material's physical properties, such as melting point and solubility.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information obtained from such an analysis.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₄Br₂FN |

| Formula Weight | 304.94 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 995.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.035 |

| R-factor | < 0.05 |

This table represents typical data that would be obtained from a single-crystal X-ray diffraction experiment and is for illustrative purposes only.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques essential for determining the purity of a compound and for separating it from impurities or other components in a mixture. bath.ac.uk These methods are routinely employed in the synthesis and quality control of pharmaceutical intermediates and other fine chemicals, including halogenated isoquinolines.

In HPLC and UPLC, a liquid sample is injected into a column packed with a solid adsorbent material (the stationary phase). A liquid (the mobile phase) is then pumped through the column at high pressure. The separation of components is based on their differential interactions with the stationary and mobile phases. Compounds that interact more strongly with the stationary phase travel through the column more slowly, while those with a greater affinity for the mobile phase move more quickly. A detector at the end of the column measures the concentration of each component as it elutes, generating a chromatogram.

For a non-polar compound like this compound, reversed-phase HPLC would be the method of choice. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. The retention time, the time it takes for a compound to travel through the column, is a characteristic property under a specific set of conditions and can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity analysis.

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and lower solvent consumption. google.com

The development of an HPLC or UPLC method for this compound would involve optimizing several parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any potential impurities. These parameters include the column type, mobile phase composition (including the gradient of the organic modifier), flow rate, and detector wavelength (typically in the UV region for aromatic compounds).

A representative table outlining a potential HPLC method for the purity analysis of this compound is provided below.

| Parameter | Illustrative Condition |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

| Expected Retention Time | ~ 7.5 minutes |

| Purity | >98% (as determined by peak area) |

This table provides an example of typical HPLC conditions and is for illustrative purposes. Actual conditions would require experimental optimization.

The separation of positional isomers of dibromo-fluoroisoquinolines can also be achieved using HPLC, often requiring careful selection of the stationary phase and mobile phase to exploit subtle differences in polarity and shape. nih.govsigmaaldrich.com

Future Directions in Academic Research on 3,7 Dibromo 6 Fluoroisoquinoline

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 3,7-Dibromo-6-fluoroisoquinoline and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Traditional synthetic routes to polyhalogenated heterocycles often involve harsh conditions and hazardous reagents. researchgate.net Therefore, a significant area of future research will be the development of more sustainable synthetic protocols.

Key research objectives in this area could include:

Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H activation/halogenation strategies to introduce the bromo and fluoro substituents directly onto the isoquinoline (B145761) core, minimizing the need for pre-functionalized starting materials and reducing waste. researchgate.net

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound. Flow chemistry offers enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and potential for scalable production.

Bio-based Solvents and Catalysts: Investigating the use of greener solvents, such as dimethyl carbonate (DMC) or polyethylene (B3416737) glycol (PEG), and potentially biocatalytic methods to create a more environmentally benign synthetic pathway. researchgate.netd-nb.info The use of water as a reaction medium, where feasible, would also be a significant advancement. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core tenet of green chemistry.

A comparative analysis of potential green synthetic approaches is presented in Table 1.

Table 1: Potential Green Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| C-H Activation/Halogenation | High atom economy, reduced waste | Achieving high regioselectivity, catalyst cost and recyclability |

| Flow Chemistry | Enhanced safety and scalability | Initial setup cost, optimization of flow parameters |

| Bio-based Solvents | Reduced environmental impact | Solvent compatibility and recovery |

Exploration of Chemo- and Regioselective Functionalization Strategies

The presence of three distinct halogen atoms at the C3, C6, and C7 positions of the isoquinoline ring makes this compound a versatile building block for further chemical modification. A major focus of future research will be to develop highly chemo- and regioselective functionalization methods to selectively transform one halogen over the others.

Future research in this domain should address:

Orthogonal Cross-Coupling Reactions: Developing a toolbox of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) that can selectively target the C3-Br, C7-Br, or C6-F bonds. This would allow for the sequential and controlled introduction of different functional groups. The differential reactivity of the C-Br and C-F bonds should be systematically explored.

Directed Metalation: Employing directing groups to achieve regioselective metalation and subsequent functionalization of the isoquinoline core. This could provide access to derivatives that are not readily available through other methods.

Nucleophilic Aromatic Substitution (SNA_r): Investigating the reactivity of the C-F bond towards nucleophilic aromatic substitution, which could be a valuable strategy for introducing a variety of substituents at the C6 position.

C-H Functionalization of the Core: Beyond the halogenated positions, exploring the direct functionalization of the remaining C-H bonds on the isoquinoline scaffold to further increase molecular complexity. nih.gov

Table 2 outlines potential regioselective functionalization approaches.

Table 2: Prospective Regioselective Functionalization of this compound

| Reaction Type | Target Position(s) | Potential Reagents/Catalysts | Expected Outcome |

|---|---|---|---|

| Suzuki Coupling | C3-Br, C7-Br | Pd catalysts, boronic acids | Arylated or heteroarylated derivatives |

| Sonogashira Coupling | C3-Br, C7-Br | Pd/Cu catalysts, terminal alkynes | Alkynylated derivatives |

| Nucleophilic Aromatic Substitution | C6-F | Strong nucleophiles | Introduction of O, N, or S-based substituents |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry will be an indispensable tool for accelerating research on this compound. Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this molecule. whiterose.ac.uknih.gov

Future computational studies should focus on:

Predicting Regioselectivity: Building computational models to accurately predict the regioselectivity of various functionalization reactions, thereby guiding experimental design and minimizing trial-and-error.

Reaction Mechanism Elucidation: Simulating reaction pathways to understand the mechanisms of both the synthesis and functionalization of this compound. This can help in optimizing reaction conditions.

In Silico Design of Derivatives: Using computational screening to design new derivatives with desired electronic and photophysical properties for applications in materials science and medicinal chemistry.

Understanding Intermolecular Interactions: Modeling the non-covalent interactions of this compound, which is crucial for predicting its behavior in supramolecular assemblies and biological systems.

Integration of this compound into Supramolecular Assemblies

The presence of halogen atoms and the nitrogen atom in the isoquinoline ring makes this compound an excellent candidate for use in supramolecular chemistry. Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acid, is a powerful tool for crystal engineering and the construction of complex molecular architectures. scispace.comnih.gov

Future research in this area could explore:

Halogen-Bonded Co-crystals: Systematically studying the co-crystallization of this compound with various halogen bond acceptors to form novel supramolecular structures with defined topologies.

Self-Assembly: Investigating the self-assembly behavior of derivatives of this compound that are designed to form specific supramolecular structures, such as gels, liquid crystals, or porous materials. worktribe.com

Anion Recognition: Designing and synthesizing receptors based on the this compound scaffold for the selective binding of anions, leveraging the electron-deficient nature of the halogenated aromatic ring.

Role in Advanced Materials Science (e.g., as a monomer or ligand precursor)

The unique electronic properties endowed by the fluorine and bromine substituents suggest that this compound could be a valuable precursor for advanced materials.

Promising avenues for future research include:

Organic Electronics: Utilizing functionalized derivatives of this compound as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The fluorine atom can enhance electron mobility and stability in such materials.

Polymer Synthesis: Employing this compound as a monomer in polymerization reactions to create novel polymers with tailored electronic and physical properties. The two bromine atoms provide handles for cross-linking or further modification.

Ligand Design for Catalysis: Synthesizing derivatives that can act as ligands for transition metal catalysts. The electronic and steric properties of the isoquinoline scaffold can be fine-tuned to influence the activity and selectivity of the catalyst. Isoquinoline-based ligands have already shown promise in various catalytic applications. nih.gov

The exploration of these future research directions will undoubtedly unlock the full potential of this compound, paving the way for new discoveries and applications across the chemical sciences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.